![molecular formula C13H12BrNO2S B2384135 2-bromo-5-methoxy-N-(thiophen-3-ylmethyl)benzamide CAS No. 1209551-09-6](/img/structure/B2384135.png)
2-bromo-5-methoxy-N-(thiophen-3-ylmethyl)benzamide
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Description
Scientific Research Applications
Eschenmoser Coupling Reaction and Dimerization
Research indicates that brominated compounds can undergo unique reactions such as the Eschenmoser coupling reaction, ring transformations, and dimerization processes under mildly basic conditions. These reactions are significant for the synthesis of complex organic molecules, showcasing the potential utility of bromo-methoxy derivatives in synthetic organic chemistry (Kammel, Tarabová, Růžičková, & Hanusek, 2015).
Photodynamic Therapy Applications
Another study elaborates on the synthesis and characterization of zinc phthalocyanine derivatives substituted with bromo-methoxy groups, highlighting their high singlet oxygen quantum yield. Such properties are crucial for Type II photosensitizers used in photodynamic therapy for cancer treatment, demonstrating the application of bromo-methoxy derivatives in medicinal chemistry and phototherapy (Pişkin, Canpolat, & Öztürk, 2020).
Electrophilic Bromination and Pd-mediated Coupling Reactions
The regioselective electrophilic bromination of certain compounds leading to functionalized derivatives through Suzuki, Sonogashira, and Hartwig-Buchwald coupling reactions is another application. This process facilitates the introduction of functional groups at specific sites, enabling the tailoring of synthetic bacteriochlorins for diverse applications, including materials science and photodynamic therapy (Fan, Taniguchi, & Lindsey, 2007).
Antimicrobial and Antioxidant Activities
Bromophenols isolated from marine algae, structurally related to the query compound, exhibit significant antimicrobial and antioxidant activities. These findings suggest potential applications of bromo-methoxy derivatives in developing new antimicrobial agents and antioxidants for food preservation and pharmaceutical uses (Xu, Fan, Yan, Li, Niu, & Tseng, 2003).
properties
IUPAC Name |
2-bromo-5-methoxy-N-(thiophen-3-ylmethyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO2S/c1-17-10-2-3-12(14)11(6-10)13(16)15-7-9-4-5-18-8-9/h2-6,8H,7H2,1H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKEQSGLOUKDJEA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)NCC2=CSC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-5-methoxy-N-(thiophen-3-ylmethyl)benzamide |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.